Antimicrobial Activity Profile vs. Reference Standards – Class-Level Positioning
In the doctoral thesis that encompasses the synthesis of 941922-76-5, multiple compounds from the same scheme (Scheme-5: 4-[2-[[5-aryl/aralkyl-1,3,4-oxadiazol-2-yl]thio]ethyl]morpholine derivatives) were evaluated for antibacterial activity against Gram-positive and Gram-negative bacterial strains [1]. While specific MIC values for 941922-76-5 were not publicly extracted, the thesis reports that several compounds in this series demonstrated inhibition zones comparable to or moderately lower than the reference standard ciprofloxacin, with activity trends correlating with the electronic nature of the aryl/aralkyl substituent at position 5 of the oxadiazole ring [1]. The unsubstituted benzamide derivative is classified as moderately active within the series.
| Evidence Dimension | Antibacterial activity (inhibition zone or MIC) |
|---|---|
| Target Compound Data | Not publicly available as a discrete data point; classified as 'active' within its synthetic scheme |
| Comparator Or Baseline | Ciprofloxacin (reference standard); other 5-aryl/aralkyl analogues within Scheme-5 |
| Quantified Difference | Not quantified; activity described as moderate relative to reference |
| Conditions | Agar well diffusion method against selected bacterial strains (details in thesis) |
Why This Matters
Establishes that the compound belongs to an active chemotype, which is a prerequisite for hit-to-lead progression, but lacks the definitive quantitative differentiation required for direct procurement prioritization without further confirmatory data.
- [1] Gul, S. (2014). SYNTHESIS, SPECTRAL CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 1,3,4-OXADIAZOLE AND MORPHOLINE BEARING HETEROCYCLES (Doctoral dissertation, Government College University Lahore). View Source
